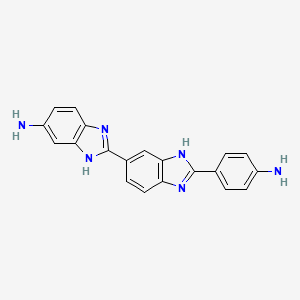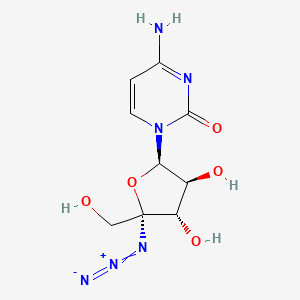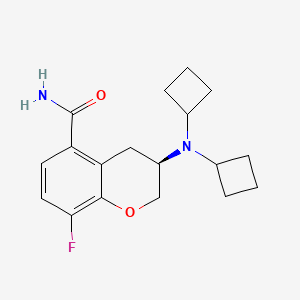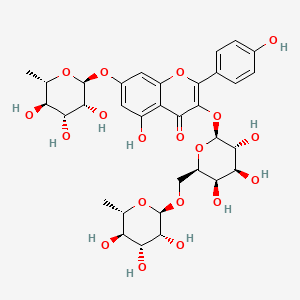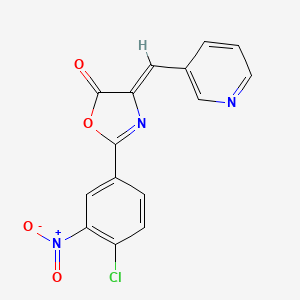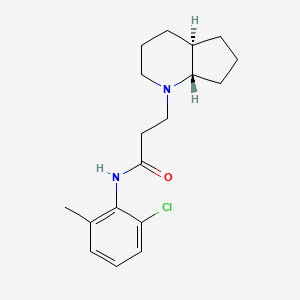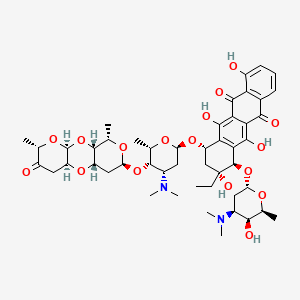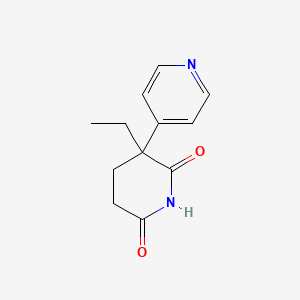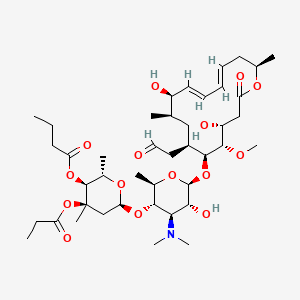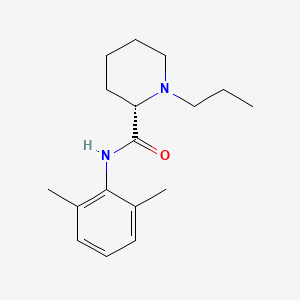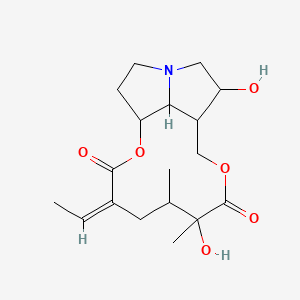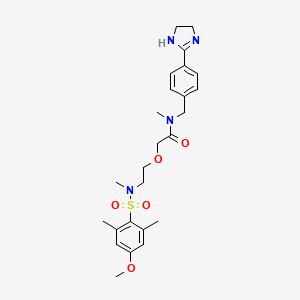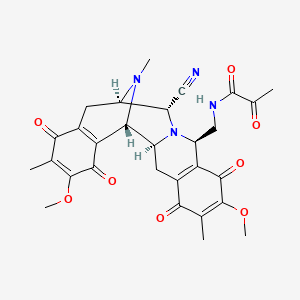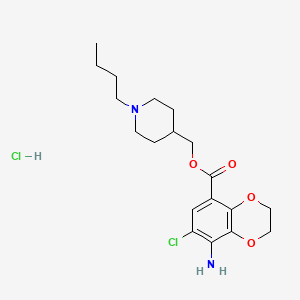
SB 204070
概要
科学的研究の応用
SB 204070は、5-HT4受容体の選択的アンタゴニストとしての性質により、科学研究で広く使用されています。その応用には以下が含まれます。
作用機序
SB 204070は、5-HT4セロトニン受容体に選択的に結合して遮断することにより効果を発揮します。この受容体は、神経伝達物質の放出、消化管の運動性、およびその他の生理学的プロセスの調節に関与しています。この受容体を遮断することにより、this compoundは5-HT4受容体の活性化に関連する下流のシグナル伝達経路を阻害します .
類似化合物の比較
This compoundは、5-HT4受容体アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
RS 67333: 研究で使用されている別の選択的5-HT4受容体アンタゴニスト.
SB 207266: 5-HT4受容体に対する類似の選択性を示す化合物.
SB 612111: 同等の特性を持つ別の5-HT4受容体アンタゴニスト.
これらの化合物は、同様の作用機序を共有していますが、薬物動態学的特性と研究における特定の用途が異なる場合があります。
生化学分析
Biochemical Properties
SB 204070 interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction with the 5-HT4 receptor is highly selective, with this compound showing over 5000-fold selectivity over other serotonin receptor subtypes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the 5-HT4 receptor, which plays a crucial role in neurotransmission . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT4 receptor, thereby blocking the receptor and inhibiting its function . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the serotonin signaling pathway due to its interaction with the 5-HT4 receptor
準備方法
SB 204070の合成は、中間体の調製から始まるいくつかの段階を含みます。合成経路には通常、以下の段階が含まれます。
ベンゾジオキサン環の形成: これは、適切な出発物質を特定の条件下で反応させて、ベンゾジオキサン構造を形成することを含みます。
アミノ基とクロロ基の導入: これらの官能基は、置換反応によって導入されます。
ピペリジニルメチルエステルの形成: この段階では、ベンゾジオキサン中間体をピペリジン誘導体と反応させて、最終生成物を形成します.
This compoundの工業生産方法は、主に研究目的で使用されているため、広く文書化されていません。
化学反応の分析
SB 204070は、以下のものを含むいくつかのタイプの化学反応を受けます。
置換反応: ベンゾジオキサン環のクロロ基は、適切な条件下で他の求核剤と置換することができます。
酸化還元反応: アミノ基は、ニトロソ誘導体またはニトロ誘導体を形成するために酸化され、アミンを形成するために還元することができます。
これらの反応に使用される一般的な試薬には、置換反応のための求核剤、酸化反応のための酸化剤、加水分解反応のための酸または塩基が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
SB 204070 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Similar compounds include:
RS 67333: Another selective 5-HT4 receptor antagonist used in research.
SB 207266: A compound with similar selectivity for the 5-HT4 receptor.
SB 612111: Another 5-HT4 receptor antagonist with comparable properties.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research.
特性
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGKAOSYSXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933459 | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148688-01-1 | |
| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 204070A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-204070A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []
A:
- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []
- Molecular Formula: C21H31ClN2O5 . HCl []
- Molecular Weight: 447.4 g/mol (free base) []
A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.
ANone: this compound has shown efficacy in various in vitro and in vivo models:
- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []
- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []
A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.
A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.
- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]
- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []
- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
